molecular formula C8H5BrN2O3 B1380434 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1388059-84-4

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B1380434
CAS No.: 1388059-84-4
M. Wt: 257.04 g/mol
InChI Key: QAGBJVNRBIQMDU-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 6th position of the benzodiazole ring, a keto group at the 2nd position, and a carboxylic acid group at the 4th position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-aminobenzimidazole as the starting material.

  • Bromination: The bromination step involves the addition of bromine (Br2) to the benzimidazole ring at the 6th position.

  • Carboxylation: The carboxylic acid group at the 4th position is introduced through carboxylation reactions, often using reagents like carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the bromine atom to a more oxidized state.

  • Reduction: Reduction reactions can be performed to reduce the keto group to a hydroxyl group.

  • Substitution: Substitution reactions can occur at the bromine position, replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Brominated derivatives with higher oxidation states

  • Reduction Products: Hydroxylated derivatives

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carboxylic acid group play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.

Comparison with Similar Compounds

  • 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

  • 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

  • 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-7-carboxylic acid

Uniqueness: The presence of the bromine atom at the 6th position distinguishes this compound from its analogs, providing unique chemical and biological properties.

Properties

IUPAC Name

6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGBJVNRBIQMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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